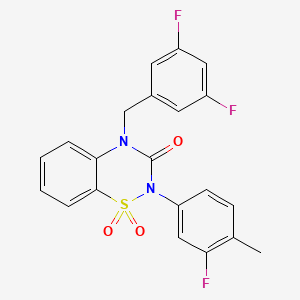![molecular formula C17H18N2OS B2408020 5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole CAS No. 637323-20-7](/img/structure/B2408020.png)
5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole derivatives, such as 1-Methylimidazole, are aromatic heterocyclic organic compounds. They are fundamental nitrogen heterocycles and mimic various nucleoside bases as well as histidine and histamine .
Synthesis Analysis
The synthesis of imidazole derivatives has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules used in a variety of everyday applications .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of reactions. For instance, the cyclization of amido-nitriles can form disubstituted imidazoles .Physical And Chemical Properties Analysis
Imidazole derivatives like 1-Methylimidazole are typically colorless liquids used as specialty solvents, bases, and precursors to some ionic liquids .Aplicaciones Científicas De Investigación
Agrochemicals and Herbicides
The compound’s structural features make it a potential candidate for agrochemical applications. Researchers have investigated its herbicidal properties, particularly against broadleaf weeds. For instance, derivatives containing the (4-chloro-2-methylphenoxy)acetate anion have been synthesized and tested for herbicidal activity . These compounds could contribute to sustainable weed control in agriculture.
Biological and Medicinal Research
Imidazoles play a crucial role in medicinal chemistry due to their diverse biological activities. While specific studies on this compound are limited, its analogs have shown promise. For instance, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate exhibited pronounced antitumor activity . Further exploration of its pharmacological potential could yield valuable insights.
Insecticidal Properties
Certain derivatives of this compound have demonstrated excellent insecticidal activity. For example, LC50 values for specific derivatives against aphids were found to be remarkably low . Investigating its mode of action and optimizing its structure could lead to novel insecticides.
Plant Hormones and Growth Regulators
Given its heterocyclic nature, this compound might influence plant growth and development. Analogous compounds, such as indole derivatives, have been studied as plant hormones. Investigating its effects on plant physiology could reveal interesting insights .
Ionic Liquids and Solvents
Ionic liquids (ILs) have gained attention as green solvents and functional materials. While not directly studied, the compound’s structure could serve as a basis for designing ILs with specific properties. Researchers might explore its compatibility with various cations and anions to create novel ILs .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Benzimidazole derivatives are known to have a wide range of uses in medicinal chemistry .
Mode of Action
Benzimidazoles are known to act as corrosion inhibitors for steels, pure metals, and alloys . They exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazoles and their derivatives are known to exhibit various pharmacological activities .
Pharmacokinetics
Imidazole compounds are known to show good tissue penetration and permeability .
Action Environment
Benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Propiedades
IUPAC Name |
6-methyl-2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-7-8-14-15(11-12)19-17(18-14)21-10-9-20-16-6-4-3-5-13(16)2/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWDUUPZUIXZKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2407942.png)






![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)

![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)

